molecular formula C28H32N2O3 B14702830 2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol CAS No. 21569-39-1

2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol

Cat. No.: B14702830
CAS No.: 21569-39-1
M. Wt: 444.6 g/mol
InChI Key: RYSVUGIKNLXSKT-UHFFFAOYSA-N
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Description

2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a methoxyphenyl group, and an indene-diol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the Mannich reaction, where piperazine is reacted with formaldehyde and a methoxyphenyl derivative . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, with temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, ethyl acetate, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol involves its interaction with specific molecular targets. For instance, it has been shown to bind to alpha1-adrenergic receptors, influencing the contraction of smooth muscles in blood vessels and other tissues . This binding can modulate various physiological pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor types and undergo various chemical transformations makes it a valuable compound for research and industrial applications.

Properties

CAS No.

21569-39-1

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenyl-1,3-dihydroindene-1,3-diol

InChI

InChI=1S/C28H32N2O3/c1-33-23-11-7-10-22(20-23)30-18-16-29(17-19-30)15-14-28(21-8-3-2-4-9-21)26(31)24-12-5-6-13-25(24)27(28)32/h2-13,20,26-27,31-32H,14-19H2,1H3

InChI Key

RYSVUGIKNLXSKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5

Origin of Product

United States

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